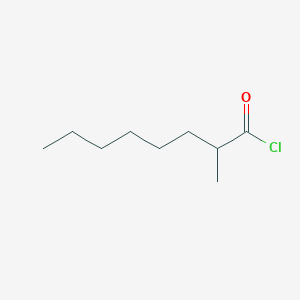






|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([Cl:14])=[O:4]
|


|
Name
|
|
|
Quantity
|
8.93 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)CCCCCC
|
|
Name
|
|
|
Quantity
|
8.98 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
placed in a flask
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
DISTILLATION
|
|
Details
|
After the excessive amount of thionyl chloride was distilled off
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)Cl)CCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |